molecular formula C19H17FN2O3 B6498294 N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952978-34-6

N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B6498294
CAS No.: 952978-34-6
M. Wt: 340.3 g/mol
InChI Key: NWQHIBZNKZSTTR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted with a 4-fluorophenyl group at position 5 and an acetamide-linked 4-ethoxyphenyl moiety at position 3. The compound’s structure combines aromatic (fluorophenyl, ethoxyphenyl) and heterocyclic (1,2-oxazole) components, which are common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-2-24-17-9-7-15(8-10-17)21-19(23)12-16-11-18(25-22-16)13-3-5-14(20)6-4-13/h3-11H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQHIBZNKZSTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Molecular Weight Reported Activity/Application Reference
Target Compound : N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide C₁₉H₁₇FN₂O₃ 4-ethoxyphenyl (N-linked), 5-(4-fluorophenyl)-1,2-oxazol-3-yl (C-linked) 340.35 Not explicitly reported
N-[2-(2,5-Dimethoxyphenyl)ethyl]-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide C₂₂H₂₃FN₂O₅ 2-(2,5-dimethoxyphenyl)ethyl (N-linked), [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy 414.43 Not reported (structural analog)
GSK1570606A : 2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide C₁₄H₁₂FN₃OS 4-fluorophenyl (C-linked), thiazol-pyridyl (N-linked) 297.33 Antitubercular (PyrG/PanK inhibition)
Flufenacet : N-(4-fluorophenyl)-N-(1-methylethyl)-2-[(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy]acetamide C₁₄H₁₃F₄N₃O₂S 4-fluorophenyl and isopropyl (N-linked), thiadiazol-trifluoromethyl (C-linked) 363.33 Herbicide
E613-0631 : N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide C₂₂H₂₉FN₃O₃ Cyclohexyl(methyl)aminopropyl (N-linked), [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy 414.49 Screening compound (unreported use)

Key Observations

Heterocyclic Core Variations :

  • The target compound and analogs retain the 1,2-oxazole ring, whereas GSK1570606A () uses a thiazole, and flufenacet () employs a thiadiazole. Thiazole/thiadiazole rings enhance π-π stacking and hydrogen bonding in enzyme targets, as seen in antitubercular and herbicidal activities .
  • The 5-(4-fluorophenyl) group is conserved in the target compound and analogs, suggesting fluorophenyl’s role in lipophilicity and bioactivity .

Substituent Effects: N-linked groups: The target compound’s 4-ethoxyphenyl moiety contrasts with ’s dimethoxyphenyl ethyl group and ’s cyclohexylamino propyl chain. Bulkier substituents (e.g., cyclohexyl in ) may improve membrane permeability or receptor binding . C-linked groups: Flufenacet’s thiadiazol-trifluoromethyl group contributes to its herbicidal activity by mimicking natural substrates in plant enzymes .

Molecular Weight and Applications :

  • Lower molecular weight analogs like GSK1570606A (~297 Da) are associated with drug-like properties (e.g., antitubercular activity), whereas higher-weight compounds (e.g., , ~414 Da) may face bioavailability challenges .

Research Findings and Implications

  • Antimicrobial Potential: The target compound’s 1,2-oxazole and fluorophenyl groups resemble GSK1570606A’s thiazole core, hinting at possible enzyme inhibition (e.g., Mycobacterium tuberculosis PyrG/PanK) .
  • Agrochemical Applications : Flufenacet’s success as a herbicide suggests that substituting the oxazole with a thiadiazol group could redirect the target compound toward plant biology applications .
  • Screening Utility : ’s analog (E613-0631) highlights the use of such compounds in high-throughput screening, emphasizing their modular synthesis and adaptability .

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